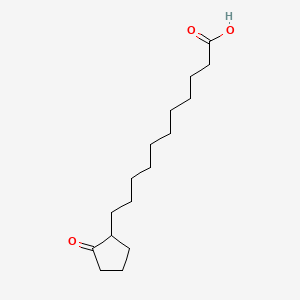
2-Oxocyclopentaneundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclopentaneundecanoic acid is an organic compound with the molecular formula C16H28O3 It is characterized by a cyclopentane ring fused to an undecanoic acid chain with a ketone functional group at the second position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Oxocyclopentaneundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
2-Oxocyclopentaneundecanoic acid can be compared with similar compounds such as:
Cyclopentanone: Lacks the long undecanoic acid chain, making it less versatile in applications.
Undecanoic acid: Lacks the cyclopentane ring and ketone group, limiting its reactivity.
2-Oxocyclopentanone: Similar structure but lacks the long alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a ketone group, and a long alkyl chain, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
13065-47-9 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
11-(2-oxocyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19) |
InChI Key |
YKOYAVNSEZZQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















